molecular formula C11H11FN2O2 B161433 7-Fluoro-D-tryptophan CAS No. 138514-98-4

7-Fluoro-D-tryptophan

Cat. No. B161433
M. Wt: 222.22 g/mol
InChI Key: ADMHYWIKJSPIGJ-SECBINFHSA-N
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Description

7-Fluoro-D-tryptophan is a derivative of tryptophan with a fluorine atom at the 7th position of the indole ring . It has a molecular weight of 222.22 . The IUPAC name is (2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid .


Synthesis Analysis

The synthesis of 7-Fluoro-D-tryptophan involves a mutant aminoacyl-tRNA synthetase identified by a library selection system . This enzyme allows the production of proteins with a single hydrogen atom replaced by a fluorine atom as a sensitive nuclear magnetic resonance (NMR) probe .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-D-tryptophan has been studied using 19F NMR relaxation studies . The fluorine spins relax by dipole–dipole interactions with the proton spins that surround them and chemical shift anisotropy .


Chemical Reactions Analysis

The photophysical properties of 7-Fluoro-D-tryptophan have been investigated using spectroscopic and quantum chemical calculation methods . Unlike tryptophan, 7-Fluoro-D-tryptophan can be used to detect the excited-state proton transfer from solvents depending on its acidity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-D-tryptophan are distinct from those of tryptophan . In terms of wavelength and intensity, tryptophan fluorescence is strongly influenced by its local environment .

Scientific Research Applications

Fluorescence and NMR Probes

7-Fluoro-D-tryptophan is primarily used as a probe in fluorescence and nuclear magnetic resonance (NMR) studies due to its unique photoreactive properties. For instance, substituting tryptophan with 7-fluoro-tryptophan in certain proteins can introduce unusual photoreactivity. One study reported that UV exposure of such modified proteins led to defluorination and crosslinking of 7-fluoro-tryptophan to nearby amino acids, creating a bright fluorophore. This property potentially opens new avenues for developing novel fluorescence probes and strategies to exploit aromatic crosslinks in proteins (Lu et al., 2022).

Photophysical Properties

The photophysical properties of 7-Fluoro-D-tryptophan are markedly different from those of its canonical counterpart, tryptophan. It shows potential as a sensor for detecting excited-state proton transfer from solvents, depending on the solvent's acidity. This characteristic makes it a promising candidate for sensing applications, especially in detecting excited-state proton transfer from solvent molecules (Nandy & Singh, 2021).

Imaging and Detection Techniques

7-Fluoro-D-tryptophan also plays a role in imaging and detection techniques. It's used in positron emission tomography (PET) tracers to visualize tryptophan metabolism in vivo. The stability and accumulation properties of certain fluorotryptophan derivatives in various biological systems have led to the development of efficient methods for their preparation and biological evaluation. For example, 7-[18F]Fluorotryptophan has been highlighted for its high in vivo stability and its ability to delineate serotonergic areas and melatonin-producing pineal gland in rat brains, as well as its accumulation in different tumor xenografts. This makes it a highly promising PET probe for imaging tryptophan metabolism (Zlatopolskiy et al., 2018).

Safety And Hazards

The safety data sheet for L-Tryptophan suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest . Although this data is for L-Tryptophan, similar precautions should be taken for 7-Fluoro-D-tryptophan.

Future Directions

The development of tryptophan-based fluorescent amino acids, including 7-Fluoro-D-tryptophan, is a promising area of research . These amino acids can be used to understand diverse complex biological functions .

properties

IUPAC Name

(2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMHYWIKJSPIGJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313642
Record name D-Tryptophan, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-D-tryptophan

CAS RN

138514-98-4
Record name D-Tryptophan, 7-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138514-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tryptophan, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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